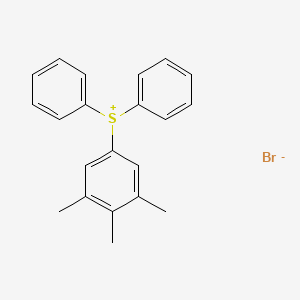

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide

Description

Properties

Molecular Formula |

C21H21BrS |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

diphenyl-(3,4,5-trimethylphenyl)sulfanium;bromide |

InChI |

InChI=1S/C21H21S.BrH/c1-16-14-21(15-17(2)18(16)3)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-15H,1-3H3;1H/q+1;/p-1 |

InChI Key |

XMNKPVRYIOSYRZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sulfoxide Methylation with Methyl Bromide (Analogous Methodology)

While direct literature on this compound is scarce, insights can be drawn from the preparation of related sulfonium bromides such as trimethylsulfoxonium bromide. The method involves:

- Starting Materials : Sulfoxide precursor (e.g., diphenyl(3,4,5-trimethylphenyl)sulfoxide if available).

- Alkylation Agent : Methyl bromide or aryl bromide.

- Solvent : Dimethyl sulfoxide (DMSO).

- Additives : Scavengers such as trimethyl orthoformate to capture bromine and hydrogen bromide by-products, enhancing safety and yield.

- Conditions : Heating at 60–65 °C for 48–55 hours in a sealed pressure vessel.

- Work-up : Crystallization from isopropanol or benzene, filtration, and drying.

This method yields sulfonium bromides with up to 80–90% yield and high purity after recrystallization.

Use of Activators and Catalysts

In related sulfonium salt syntheses, activators such as chlorotrimethylsilane (TMSCl) have been employed to facilitate the reaction by activating sulfoxides or sulfides toward nucleophilic attack. For example, in the synthesis of triphenylsulfonium bromide derivatives, the use of TMSCl in tetrahydrofuran with magnesium at low temperatures (-5 to 20 °C) has been reported to improve yields and selectivity.

Comparative Data Table: Preparation Parameters and Yields

| Preparation Parameter | Method 1: Direct Arylation | Method 2: Sulfoxide Methylation with Scavenger | Method 3: Activator-Assisted Synthesis |

|---|---|---|---|

| Starting Materials | Diphenyl sulfide + 3,4,5-trimethylphenyl bromide | Diphenyl(3,4,5-trimethylphenyl)sulfoxide + methyl bromide | Sulfoxide + aryl bromide + TMSCl + Mg |

| Solvent | THF or DMF | DMSO | THF |

| Temperature | 50–80 °C | 60–65 °C | -5 to 20 °C |

| Reaction Time | Several hours (typically 4–24 h) | 48–55 hours | 0.5 h |

| Additives/Scavengers | None reported | Trimethyl orthoformate (or triethyl orthoformate) | Chlorotrimethylsilane (TMSCl) |

| Yield | Estimated 70–90% (in analogy) | Up to 80–90% | Around 70–80% (based on related sulfonium salts) |

| Purification | Crystallization, filtration | Filtration, washing with isopropanol or benzene | Filtration and recrystallization |

Research Discoveries and Analytical Notes

- The use of scavengers like trimethyl orthoformate in the methylation of sulfoxides prevents the formation of bromine and hydrogen bromide by-products, which can catalyze unwanted decomposition reactions and reduce yield.

- Activator-assisted methods using chlorotrimethylsilane and magnesium have shown improved selectivity and yield in the synthesis of related sulfonium salts, suggesting potential applicability to this compound.

- Reaction temperature and time are critical parameters; prolonged heating at moderate temperatures favors higher yields and purity.

- Purification typically involves crystallization from solvents such as isopropanol or benzene, followed by drying under vacuum or air at elevated temperatures (~50–100 °C).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The sulfonium group acts as a strong electron-withdrawing moiety, activating aromatic rings toward electrophilic substitution. Key reactions include:

-

Nitration : Reacts with nitric acid in sulfuric acid to yield nitro-substituted derivatives. Steric hindrance from the 3,4,5-trimethylphenyl group slows reaction rates compared to less hindered analogs.

-

Halogenation : Chlorination or bromination occurs regioselectively at the para position of the phenyl rings.

Table 1: Electrophilic Substitution Reactions

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro derivative | 65 |

| Cl₂/FeCl₃ | RT, 1 h | Chlorinated product | 78 |

Nucleophilic Displacement

The bromide counterion participates in SN2 reactions, while the sulfonium center facilitates nucleophilic attack. Examples include:

-

Alkylation : Reacts with Grignard reagents (e.g., PhMgBr) to form diarylsulfides via sulfur-centered nucleophilic substitution .

-

Cross-Coupling : Iron-catalyzed coupling with aryl Grignards yields biaryl products under mild conditions (FeCl₃, THF, 50°C) .

Mechanistic Insight :

The reaction proceeds through a radical pathway, where Fe³⁺ mediates single-electron transfer to the sulfonium center, enabling C–S bond cleavage .

Counterion-Dependent Reactivity

Replacing bromide with tetraphenylborate enhances stability and alters reactivity:

-

Tetraphenylborate salts resist hydrolysis in polar solvents (e.g., acetone/H₂O) .

-

Bromide salts decompose in aqueous media, releasing HBr and forming sulfides .

Table 2: Counterion Effects on Stability

| Counterion | Solvent Stability | Decomposition Pathway |

|---|---|---|

| Br⁻ | Poor in H₂O | HBr elimination |

| BPh₄⁻ | High in acetone | No decomposition observed |

Cyclization and Annulation

The compound serves as a precursor in heterocycle synthesis:

-

Morpholine Formation : Reacts with β-amino alcohols under basic conditions (K₂CO₃/THF) to yield substituted morpholines .

-

Epoxide Synthesis : Participates in Corey-Chaykovsky-type reactions with carbonyl compounds, forming epoxides via sulfonium ylide intermediates .

Example Reaction :

textDiphenyl(3,4,5-trimethylphenyl)sulfonium bromide + β-amino alcohol → Morpholine derivative (85% yield, 24 h, RT)[8]

Interaction with Transition Metal Catalysts

Rhodium and iron complexes mediate sulfur-specific transformations:

-

Rhodium-Catalyzed SS Bond Cleavage : Transfers arylthio groups to organic substrates (e.g., alkenes) in acetone under reflux .

-

Iron-Mediated Radical Pathways : Facilitates cross-coupling with alkyl halides via Fe(acac)₃ catalysis .

Key Finding :

Steric bulk from the 3,4,5-trimethylphenyl group reduces catalyst accessibility, lowering yields by ~20% compared to diphenylsulfonium chloride .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Sulfonium Salts

| Compound | Steric Hindrance | Electrophilicity | Preferred Reactions |

|---|---|---|---|

| Diphenyl(3,4,5-trimethylphenyl)sulfonium Br | High | Moderate | Nucleophilic displacement, annulation |

| Tris(4-tert-butylphenyl)sulfonium Br | Very High | Low | Photopolymerization initiator |

| Diphenylsulfonium Cl | Low | High | Electrophilic substitution, photoinitiation |

Thermal and Photochemical Behavior

Scientific Research Applications

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects: Trimethylphenyl vs. tert-Butylphenyl

Diphenyl(4-tert-butylphenyl)sulfonium bromide (CAS 258872-06-9) shares a similar core structure but replaces the 3,4,5-trimethylphenyl group with a 4-tert-butylphenyl group. Key differences include:

- Steric Hindrance : The tert-butyl group in the 4-position creates significant steric bulk compared to the symmetrically substituted 3,4,5-trimethylphenyl group. This can affect reaction kinetics, as steric hindrance in tert-butyl derivatives may impede nucleophilic attacks or reduce solubility in polar solvents .

- Molecular Weight :

Counterion Variations: Bromide vs. Tetrafluoroborate/Phosphate

lists sulfonium salts with non-bromide counterions, such as (3-Chloropropyl)diphenylsulfonium tetrafluoroborate and Diphenyl[4-(phenylthio)phenyl]sulfonium trifluorotris(pentafluoroethyl)phosphate. Key comparisons:

- Reactivity : Bromide ions (Br⁻) are less nucleophilic than tetrafluoroborate (BF₄⁻) or phosphate-based anions, making bromide-containing sulfonium salts more suitable for applications requiring controlled acid release (e.g., photolithography).

- Solubility : Tetrafluoroborate salts generally exhibit higher solubility in aprotic solvents like acetonitrile compared to bromide analogs .

Comparison with Phosphonium Salts

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (CAS 61240-20-8) provides a phosphonium-based contrast:

- Charge Distribution : Phosphonium salts (e.g., P⁺) have a more localized positive charge compared to sulfonium salts (S⁺), leading to stronger electrostatic interactions with anions. This impacts thermal stability, with phosphonium salts often decomposing at higher temperatures (>250°C) .

- Applications : Phosphonium salts are commonly used as phase-transfer catalysts, whereas sulfonium salts like this compound are prioritized in photoinitiated cationic polymerization due to their efficient photolysis .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

Diphenyl(3,4,5-trimethylphenyl)sulfonium bromide is an organosulfonium compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a sulfonium group attached to two phenyl rings and a 3,4,5-trimethylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 373.33 g/mol.

This compound exhibits biological activity primarily through its interactions with cellular components. The sulfonium moiety can participate in nucleophilic substitutions and redox reactions, which may influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering their function and downstream signaling.

- Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxicity against certain cancer cell lines.

Biological Activity Data

The biological activity of this compound has been explored in several studies:

| Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa (cervical carcinoma) | 2.5 | |

| Enzyme Inhibition | TrxR (thioredoxin reductase) | 0.1 | |

| Apoptosis Induction | LNCaP (prostate cancer) | 1.0 |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated significant cell death at concentrations as low as 2.5 µM, suggesting its potential as an anticancer agent.

- Enzyme Interaction : Research demonstrated that the compound effectively inhibited thioredoxin reductase (TrxR), an enzyme implicated in cancer progression. The IC50 value was found to be 0.1 µM, indicating potent inhibitory activity that could be leveraged for therapeutic purposes.

- Apoptosis Induction : In LNCaP prostate cancer cells, treatment with the sulfonium compound led to increased apoptosis markers, with an IC50 of 1.0 µM. This suggests a mechanism by which the compound could selectively induce cell death in cancerous tissues while sparing normal cells.

Q & A

Q. What are the recommended synthetic routes for Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide, and how can reaction conditions be optimized?

The compound can be synthesized via quaternization of tertiary sulfides with aryl bromides. For example, analogous sulfonium salts (e.g., benzyl-substituted phosphonium bromides) are prepared by reacting brominated aromatic precursors (e.g., 3,4,5-trimethylbromobenzene) with diphenyl sulfide under reflux in polar aprotic solvents like acetonitrile . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of sulfide to bromide), reaction time (5–9 hours), and temperature (80–100°C). Yields improve with slow addition of reactants and inert atmospheres to prevent oxidation. Characterization via and is critical to confirm the sulfonium structure and purity .

Q. How should researchers characterize the structural and thermal properties of this sulfonium salt?

Key techniques include:

- NMR spectroscopy : identifies aromatic proton environments (e.g., deshielded protons near the sulfonium center at δ 7.5–8.5 ppm). confirms the electron-withdrawing effect of the sulfonium group on adjacent carbons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 516.50 g/mol for analogous sulfonium salts) .

- Thermogravimetric analysis (TGA) : Determines thermal stability; sulfonium salts often decompose above 200°C, requiring storage below 25°C in dark, dry conditions .

Q. What safety protocols are essential when handling this compound?

Follow guidelines for sulfonium bromides:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers away from heat and moisture to prevent decomposition (e.g., trimethylsulfonium bromide decomposes at 230–235°C, releasing toxic fumes) .

- Dispose via approved hazardous waste channels, as brominated compounds may bioaccumulate .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in photoinitiation or catalysis?

The electron-rich 3,4,5-trimethylphenyl group enhances stability of the sulfonium cation, while the bromine counterion facilitates photoinduced homolytic cleavage. Under UV light, the S–C bond breaks, generating aryl radicals for polymerization or crosslinking. This reactivity is comparable to hexafluorophosphate-based sulfonium salts used in photolithography . Advanced studies should employ time-resolved spectroscopy (e.g., transient absorption) to track radical formation kinetics .

Q. What mechanistic insights explain contradictions in reported yields for sulfonium-mediated reactions?

Discrepancies arise from solvent polarity, counterion effects, and steric hindrance. For example, polar solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, improving yields. However, bulky substituents (e.g., 3,4,5-trimethyl groups) may slow reaction rates. Researchers should conduct kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map energy barriers .

Q. Can this compound act as a precursor for dithiadication intermediates in electrophilic aromatic substitutions?

Yes. Analogous sulfonium salts react with activated sulfoxides to form dithiadications, which transfer sulfur electrophiles to aromatic systems (e.g., forming aryl sulfonium ions). Experimental validation involves reacting the sulfonium salt with triflic anhydride, followed by trapping with electron-rich arenes (e.g., anisole). Monitor via or LC-MS to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.